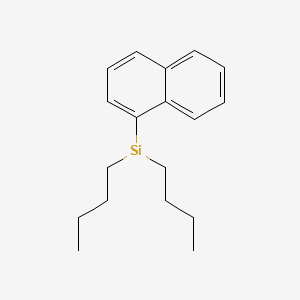![molecular formula C19H27NO3 B12552302 4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)- CAS No. 144298-51-1](/img/structure/B12552302.png)
4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)- is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a piperidinol group and a phenyl-substituted dioxaspirodecane moiety. The spirocyclic structure imparts distinct chemical and physical properties, making it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)- typically involves multi-step organic reactions. One common method includes the condensation of cyclohexanone with ethylene glycol to form a dioxaspirodecane intermediate. This intermediate is then reacted with phenylmagnesium bromide to introduce the phenyl group. Finally, the piperidinol moiety is introduced through a nucleophilic substitution reaction using piperidine and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidinol moiety can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated and nitrated derivatives.
Applications De Recherche Scientifique
4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to therapeutic effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1,4-Dioxaspiro[4.5]dec-8-yl)piperazine hydrochloride
- 1,4-Dioxaspiro[4.5]dec-8-yl phenyl sulfide
- 8-Methyl-1,4-dioxaspiro[4.5]dec-6-en-8-yl phenyl sulfone
Uniqueness
4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)- is unique due to its specific spirocyclic structure and the presence of both piperidinol and phenyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
144298-51-1 |
|---|---|
Formule moléculaire |
C19H27NO3 |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
1-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)piperidin-4-ol |
InChI |
InChI=1S/C19H27NO3/c21-17-6-12-20(13-7-17)18(16-4-2-1-3-5-16)8-10-19(11-9-18)22-14-15-23-19/h1-5,17,21H,6-15H2 |
Clé InChI |
VMYJDLPHPIZSED-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1O)C2(CCC3(CC2)OCCO3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



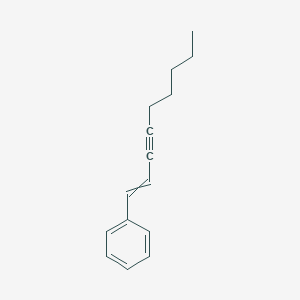
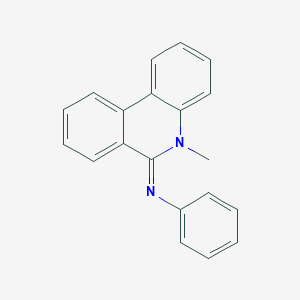
![N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(phenylsulfanyl)ethyl]ethane-1,2-diamine](/img/structure/B12552263.png)
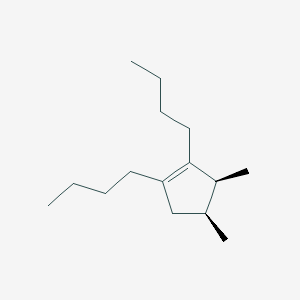
![5-[(Benzylamino)methyl]furan-2-sulfonic acid](/img/structure/B12552275.png)
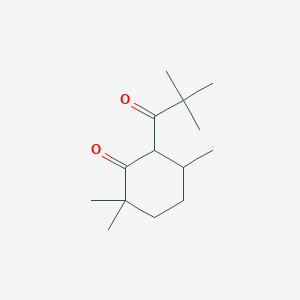
![1-Azido-3-[(3-azido-2,2-dinitropropoxy)methoxy]-2,2-dinitropropane](/img/structure/B12552285.png)
![1-Methyl-1,3-dihydro-2H-2lambda~6~-[1,2]thiazolo[4,3-b]pyridine-2,2-dione](/img/structure/B12552287.png)
![1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole](/img/structure/B12552289.png)


![2,4-Bis{bis[4-(dimethylamino)phenyl]methyl}-3,6-dimethylphenol](/img/structure/B12552306.png)
